molecular formula C17H17NOSe B14200698 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-39-9

4-[2-(Phenylselanyl)anilino]pent-3-en-2-one

Cat. No.: B14200698
CAS No.: 919083-39-9
M. Wt: 330.3 g/mol
InChI Key: QABOBQHZVNTERC-UHFFFAOYSA-N
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Description

4-[2-(Phenylselanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino ketones. This compound is characterized by the presence of a phenylselanyl group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 2-(phenylselanyl)aniline with pent-3-en-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by the addition of pent-3-en-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl group .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxide derivatives, reduced aniline derivatives, and various substituted aniline compounds .

Scientific Research Applications

4-[2-(Phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one exerts its effects is primarily through its interaction with biological molecules. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-anilino)pent-3-en-2-one: Similar structure but with a methyl group instead of a phenylselanyl group.

    4-(2,6-Dichloro-anilino)pent-3-en-2-one: Contains dichloro substituents on the aniline ring.

    4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Features tert-butyl groups on the aniline ring.

Uniqueness

The presence of the phenylselanyl group in 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one imparts unique redox properties and potential biological activity that are not observed in its analogs. This makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

CAS No.

919083-39-9

Molecular Formula

C17H17NOSe

Molecular Weight

330.3 g/mol

IUPAC Name

4-(2-phenylselanylanilino)pent-3-en-2-one

InChI

InChI=1S/C17H17NOSe/c1-13(12-14(2)19)18-16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12,18H,1-2H3

InChI Key

QABOBQHZVNTERC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1[Se]C2=CC=CC=C2

Origin of Product

United States

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